molecular formula C7H14ClNO2 B6603566 rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride CAS No. 1195214-61-9

rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride

Cat. No. B6603566
CAS RN: 1195214-61-9
M. Wt: 179.64 g/mol
InChI Key: OUAWTTUUAOPHGL-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride (Rac-2-CPA HCl) is an organic compound that is commonly used in scientific research. Rac-2-CPA HCl is a chiral molecule, meaning that it has two mirror-image forms (enantiomers). It is used in a variety of applications, including biochemical and physiological studies, drug development, and as a reagent in organic synthesis.

Scientific Research Applications

Rac-2-CPA HCl is used in a variety of scientific research applications. It is used in biochemical and physiological studies as a chiral reagent for the determination of enantiomeric purity of drugs and other compounds. It is also used in drug development as a chiral selector for the resolution of racemic mixtures. In addition, Rac-2-CPA HCl is used as a reagent in organic synthesis for the preparation of chiral compounds.

Mechanism of Action

Rac-2-CPA HCl is an organic compound that acts as a chiral selector in biochemical and physiological studies. It binds to the active site of an enzyme, which induces a conformational change in the enzyme. This conformational change results in the preferential binding of one enantiomer of the compound over the other. This allows for the separation and purification of the desired enantiomer.
Biochemical and Physiological Effects
Rac-2-CPA HCl has been used in a variety of biochemical and physiological studies. It has been used to study the effects of enantiomeric purity on the activity of enzymes, as well as the effects of chiral compounds on the activity of proteins and other biological molecules. In addition, Rac-2-CPA HCl has been used to study the effects of chiral compounds on the absorption and metabolism of drugs.

Advantages and Limitations for Lab Experiments

Rac-2-CPA HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also easy to use, and it can be used to separate and purify rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride. However, it is important to note that Rac-2-CPA HCl is not a perfect chiral selector and may not be suitable for all experiments.

Future Directions

The use of Rac-2-CPA HCl in scientific research is expected to continue to grow in the future. It has potential applications in drug development, as a chiral selector for the resolution of racemic mixtures. In addition, it could be used to study the effects of enantiomeric purity on the activity of enzymes, as well as the effects of chiral compounds on the activity of proteins and other biological molecules. Furthermore, Rac-2-CPA HCl could be used to study the effects of chiral compounds on the absorption and metabolism of drugs. Finally, Rac-2-CPA HCl could be used in the synthesis of novel chiral compounds.

Synthesis Methods

Rac-2-CPA HCl is synthesized through a multi-step process. The first step is the condensation of cyclopentanone and 2-aminoethanol, which yields a compound known as cyclopentylidene-2-aminoethanol. This compound is then oxidized with hydrogen peroxide to form rac-2-hydroxy-2-aminocyclopentanoic acid. This compound is then treated with hydrochloric acid to form rac-2-CPA HCl.

properties

IUPAC Name

2-[(1R,2R)-2-aminocyclopentyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWTTUUAOPHGL-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride

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